4-Hydroxy-2-Butanone

Description

4-Hydroxy-2-butanone has been reported in Glycyrrhiza glabra with data available.

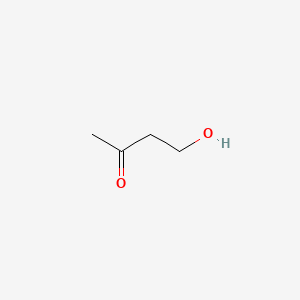

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSQXDHWDCMMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060442 | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.85 [mmHg] | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-90-9, 68648-26-0 | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C4-6, beta-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-2-butanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCM0BJ44MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-Butanone: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-butanone, also known as 3-oxobutanol or methylolacetone, is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1][2] This unique structure makes it a versatile building block in organic synthesis and a valuable intermediate in the pharmaceutical and fragrance industries.[2][3] Its importance is underscored by its role as a precursor in the synthesis of various molecules, including fused benzazepine molecules with selective D3 receptor antagonist activity, verrucarin, and mevalonic acid lactone.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a beta-hydroxy ketone, meaning the hydroxyl group is located on the carbon atom beta to the carbonyl group.[3] The molecule consists of a four-carbon chain with a ketone at the second position and a hydroxyl group at the fourth position.

Key Identifiers:

-

IUPAC Name: 4-hydroxybutan-2-one[4]

-

CAS Number: 590-90-9[5]

-

Molecular Formula: C₄H₈O₂[5]

-

Canonical SMILES: CC(=O)CCO[5]

-

InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 88.11 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 73-76 °C at 12 mmHg | [3][6] |

| Density | 1.023 g/mL at 25 °C | [3][6] |

| Refractive Index | 1.430 at 20 °C | [6] |

| Solubility | Miscible with water, alcohol, ethanol, and ether. | [3] |

| Flash Point | 88.89 °C | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the aldol condensation of acetone and formaldehyde, and the oxidation or dehydrogenation of 1,3-butanediol.

Aldol Condensation of Acetone and Formaldehyde

This is a widely used industrial method for producing this compound. The reaction involves the nucleophilic addition of an acetone enolate to formaldehyde.

Traditional Method (Alkaline Catalysis):

-

Reaction Setup: A reaction vessel is charged with a dilute aqueous solution of an alkali catalyst, such as sodium hydroxide (approx. 5%).[8]

-

Reagents: Acetone is used in significant excess, with a typical molar ratio of acetone to formaldehyde being around 30:1.[8]

-

Reaction: Formaldehyde is added to the acetone-alkali mixture. The reaction proceeds at or near room temperature.

-

Work-up and Purification: The reaction mixture is neutralized. Due to the large excess of acetone, the initial product purity is often around 75%.[8] Purification is typically achieved by distillation. However, redistillation can lead to the formation of 3-buten-2-one as a byproduct.[8]

Supercritical Conditions (Catalyst-Free):

Recent advancements have explored the synthesis of this compound under supercritical conditions, which offers a greener alternative by avoiding the use of a catalyst.[1]

-

Reaction Setup: A high-pressure, high-temperature reactor is used.

-

Reagents: Acetone and formaldehyde are the reactants.

-

Conditions: The reaction is carried out in a supercritical state, which is autocatalytic.[1]

-

Advantages: This method can lead to high conversion of formaldehyde and high yields of this compound, with the primary byproduct being water, thus simplifying purification.

The logical workflow for the synthesis via aldol condensation is depicted below:

Caption: Aldol condensation synthesis of this compound.

Oxidation of 1,3-Butanediol

An alternative synthetic route involves the oxidation of 1,3-butanediol. This method can be performed using various oxidizing agents or through catalytic dehydrogenation.

Oxidation with Hydrogen Peroxide:

-

Reaction Setup: A reaction vessel is charged with 1,3-butanediol, a catalyst (e.g., a tungstate), water, and a water-carrying agent (e.g., a cycloalkane or n-alkane).[8][9]

-

Addition of Oxidant: An aqueous solution of hydrogen peroxide (25-35% mass concentration) is added dropwise while continuously stirring and distilling off water.[8][9]

-

Reaction Monitoring: The reaction is monitored until the concentration of 1,3-butanediol falls below 5% of the initial amount.[8][9]

-

Work-up and Purification: After stopping the addition of hydrogen peroxide, stirring is continued for another 0.5-1.5 hours. The water-carrying agent is then distilled off. The target product, this compound, is obtained by distillation at 60-65 °C.[8][9]

Catalytic Dehydrogenation:

Gas-phase catalytic dehydrogenation of 1,3-butanediol is another effective method. Copper-based catalysts have shown high activity for this transformation.[1]

The general workflow for the synthesis from 1,3-butanediol is as follows:

Caption: Synthesis of this compound from 1,3-Butanediol.

Analytical Methods

The characterization and purity assessment of this compound are crucial. Several analytical techniques are employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying this compound in a mixture. A typical GC method might involve a BP-WAX capillary column with a temperature program.[10]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and carbonyl functional groups.

Biological Relevance and Metabolic Pathway

While this compound is primarily recognized as a synthetic intermediate, it is also involved in certain biological processes. It can be produced through microbial fermentation and is a precursor in the biosynthesis of other compounds.

A patent describing the production of this compound through microbial fermentation suggests a metabolic pathway involving the reduction of acetoacetyl-CoA.[12] This process is part of the broader acetone-butanol fermentation pathway in certain microorganisms.

The proposed metabolic pathway is illustrated below:

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 590-90-9 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 4-羟基-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 95 590-90-9 [sigmaaldrich.com]

- 7. This compound, 590-90-9 [thegoodscentscompany.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Butanone, 4-hydroxy- | SIELC Technologies [sielc.com]

- 12. JP6012371B2 - Process for producing this compound or butanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-Butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-butanone, also known as aldol, is a bifunctional organic compound featuring both a ketone and a hydroxyl group.[1] This unique structure makes it a versatile intermediate in organic synthesis. It serves as a crucial building block for various molecules, including pharmaceuticals and flavor and fragrance compounds like furaneol, which has a characteristic caramel-like aroma.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols for its synthesis and analysis, to support its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in reactions, and for analytical method development.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8O2 | [1][2] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Odor | Aromatic | [5] |

| Density | 1.023 g/mL at 25 °C | [2][5][6] |

| Boiling Point | 73-76 °C at 12 mmHg | [2][5][6] |

| Melting Point | 15 °C (estimate) | [5][7] |

| Refractive Index | n20/D 1.430 | [2] |

| Flash Point | 33 °C (closed cup) | [2] |

| Vapor Pressure | 1.05 mmHg at 25 °C | [5][7] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Water Solubility | Miscible | [5][6] |

| Solubility in Organic Solvents | Miscible with alcohol, ethanol, and ether. Slightly soluble in chloroform and methanol. | [5][6][7] |

| LogP | -1.209 at 25 °C | [5] |

Spectroscopic Data

| Property | Key Features | Reference |

| Infrared (IR) Spectrum | Characteristic peaks for O-H (hydroxyl) and C=O (ketone) functional groups. | [8][9] |

| 13C NMR Spectrum | Provides information on the carbon skeleton of the molecule. | [10] |

| Mass Spectrum | Useful for determining the molecular weight and fragmentation pattern. | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis Protocols

Two primary methods for the synthesis of this compound are the oxidation of 1,3-butanediol and the aldol condensation of acetone and formaldehyde.

This method involves the catalytic oxidation of 1,3-butanediol. Copper-based catalysts have shown high activity for this transformation.[1] A general procedure is as follows:

-

Reaction Setup: In a reaction vessel, add 1,3-butanediol, a suitable catalyst (e.g., sodium tungstate), water, and a water entrainer (e.g., n-hexane or cyclohexane).[6][12]

-

Addition of Oxidant: While maintaining the temperature, slowly add hydrogen peroxide (25-35% mass concentration) dropwise.[6][12] Simultaneously, distill off the water formed during the reaction.[6][12]

-

Reaction Monitoring: Monitor the reaction progress by checking the concentration of 1,3-butanediol.

-

Workup: Once the starting material is consumed, stop the addition of hydrogen peroxide and continue stirring for an additional 0.5-1.5 hours.[6][12]

-

Purification: Remove the water entrainer by distillation. The target product, this compound, is then obtained by distillation under reduced pressure.[6][12]

The aldol condensation of acetone and formaldehyde is a common method for producing this compound.[1][11] This reaction can be performed under various conditions, including catalyzed liquid-phase and non-catalytic supercritical systems.[1]

-

Reaction Mixture: Combine acetone and an aqueous solution of formaldehyde.

-

Catalyst: The reaction is typically catalyzed by a base.

-

Reaction Conditions: The reaction can be carried out in a liquid phase or under supercritical conditions.[11]

-

Product Isolation: After the reaction is complete, this compound is isolated and purified from the reaction mixture.

Analytical Protocols

Accurate analysis of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its identification and quantification.

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent, such as methanol.

-

Internal Standard: Add an internal standard (e.g., 2-heptanol) for quantitative analysis.[11]

-

GC Conditions:

-

Column: A polar capillary column, such as a BP-WAX column (30 m x 0.25 mm x 0.25 µm), is suitable.[11]

-

Injector Temperature: 250 °C.[11]

-

Oven Temperature Program: Hold at 70 °C for 7 minutes, then ramp to 140 °C at a rate of 40 °C/min, hold for 20 minutes, and finally ramp to 250 °C at 10 °C/min.[11]

-

Carrier Gas: Helium.

-

Split Ratio: 50:1.[11]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detector Temperature: 250 °C.[11]

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of this compound.

-

Visualizations

The following diagrams illustrate the synthesis and analysis workflows for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the analysis of this compound.

Safety Information

This compound is a flammable liquid.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a thorough overview of the physicochemical characteristics of this compound, along with practical experimental protocols for its synthesis and analysis. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate. The provided workflows offer a clear visual representation of the key steps involved in its preparation and characterization.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound CAS#: 590-90-9 [m.chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound(590-90-9) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(590-90-9) IR Spectrum [chemicalbook.com]

- 10. Comprehensive Two -Dimensional Gas Chromatography Time -of-Flight Mass Spectrometry Analysis of Metabolites in Fermenting and Respiring Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Page loading... [wap.guidechem.com]

4-Hydroxy-2-Butanone CAS number 590-90-9 technical data sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and experimental insights into 4-Hydroxy-2-Butanone (CAS 590-90-9), a versatile beta-hydroxy ketone pivotal as a pharmaceutical intermediate and a building block in organic synthesis.

Core Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 73-76 °C at 12 mmHg182 °C at 760 mmHg | [1] |

| Density | 1.023 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.430 | [1][2] |

| Flash Point | 33 °C (closed cup) | [1] |

| Solubility | Miscible with water, alcohol, and ether | [3] |

| pKa | 14.43 ± 0.10 (Predicted) |

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Description | Reference(s) |

| GHS Pictogram | GHS02 (Flammable) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H226: Flammable liquid and vapor | [1] |

| Precautionary Statements | P210, P280, P370+P378, P403+P235 | [4] |

| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask | [1] |

| Storage | Store in a well-ventilated place. Keep cool. Inert atmosphere, 2-8°C. | [4] |

Spectroscopic Data

Key spectroscopic data for this compound are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.17 (s, 3H), 2.70 (t, J=6 Hz, 2H), 3.78 (t, J=6 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 209.5, 58.0, 47.7, 30.1 | [1] |

| Infrared (IR) | ν (cm⁻¹): 3400 (O-H), 2920 (C-H), 1715 (C=O) | [6] |

| Mass Spectrometry (MS) | m/z: 88 (M+), 70, 57, 43 | [7] |

Synthesis and Experimental Protocols

This compound serves as a crucial starting material in various synthetic pathways. Detailed below are established experimental protocols for its synthesis and its use in the preparation of other valuable compounds.

Synthesis of this compound via Aldol Condensation

One of the primary methods for synthesizing this compound is the aldol condensation of acetone and formaldehyde. This reaction can be performed under various conditions, including catalyzed liquid-phase and non-catalytic supercritical processes.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | High-Purity Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Analysis of 4-Hydroxy-2-Butanone: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-2-Butanone, a bifunctional organic compound containing both a hydroxyl and a ketone group. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined interpretation of various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.[1][2][3][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound were recorded in deuterated chloroform (CDCl₃).[2][5]

¹H NMR Data (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 3H | -CH₃ (a) |

| ~2.80 | Triplet | 2H | -CH₂-C=O (b) |

| ~3.85 | Triplet | 2H | -CH₂-OH (c) |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~30.0 | CH₃ | -CH₃ (a) |

| ~45.0 | CH₂ | -CH₂-C=O (b) |

| ~58.0 | CH₂ | -CH₂-OH (c) |

| ~209.0 | C | C=O |

Note: The chemical shift for the hydroxyl proton is variable and depends on concentration and temperature.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained from a liquid film.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2930 | Medium | C-H stretch (sp³ hybridized) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data was obtained by electron ionization (EI).[3]

| m/z | Relative Intensity | Assignment |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 70 | Moderate | [M - H₂O]⁺ |

| 45 | Moderate | [CH₂CH₂OH]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Spectroscopic Interpretation and Structural Elucidation

The following diagram illustrates the workflow for deducing the structure of this compound from the combined spectroscopic data.

Caption: Spectroscopic analysis workflow for this compound.

The mass spectrum establishes the molecular weight at 88 g/mol , corresponding to a molecular formula of C₄H₈O₂.[1] The IR spectrum confirms the presence of a hydroxyl group (broad peak at ~3400 cm⁻¹) and a ketone carbonyl group (strong peak at ~1715 cm⁻¹).[4]

The ¹³C NMR spectrum shows four distinct carbon environments, consistent with the proposed structure. The downfield signal at ~209 ppm is characteristic of a ketone carbonyl carbon. The ¹H NMR spectrum provides the most detailed connectivity information. The singlet at ~2.20 ppm integrating to 3H is assigned to the methyl group adjacent to the carbonyl. The two triplets at ~2.80 ppm and ~3.85 ppm, each integrating to 2H, indicate two adjacent methylene groups, confirming the -CH₂-CH₂- linkage.

The fragmentation pattern in the mass spectrum further supports the structure of this compound. The base peak at m/z 43 is due to the stable acylium ion [CH₃CO]⁺.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-Hydroxy-2-Butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Hydroxy-2-butanone (CAS 590-90-9), a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] While specific comprehensive stability studies on this molecule are not extensively available in public literature, this document synthesizes known data with fundamental chemical principles governing β-hydroxy ketones to offer a thorough understanding of its potential liabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a hygroscopic, pale yellow liquid that is miscible with water and various organic solvents, a property that influences its handling and storage conditions.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 73-76 °C at 12 mmHg | [1][3] |

| Density | 1.023 g/mL at 25 °C | [1][3] |

| Solubility | Miscible with water, alcohol, ethanol, and ether. | [3] |

| Flash Point | 33 °C (closed cup) | [1] |

Known and Potential Degradation Pathways

The chemical structure of this compound, containing both a ketone and a primary alcohol functional group on a short alkyl chain, predisposes it to several degradation pathways. These include thermal decomposition, reactions in the gas phase, and solution-based degradation, primarily through retro-aldol reaction and dehydration.

Studies on the thermal decomposition of this compound in an m-xylene solution have shown that it undergoes a unimolecular, first-order retro-ene reaction.[4] This process occurs via a six-membered cyclic transition state to yield acetone and formaldehyde as the primary degradation products.[4]

Quantitative kinetic data for this thermal decomposition at various temperatures are summarized in Table 2.

Table 2: Rate Constants for Thermal Decomposition of this compound in m-Xylene

| Temperature (K) | Rate Constant (k, s⁻¹) | Reference(s) |

| 483.15 | (Value not specified) | [4] |

| 493.15 | (Value not specified) | [4] |

| 503.15 | (Value not specified) | [4] |

| (Note: The source article states that rate constants were experimentally determined at these temperatures but does not provide the specific values in the abstract.) |

In the gas phase, this compound is primarily degraded by reaction with hydroxyl (OH) radicals, with an estimated atmospheric lifetime of approximately 2.4 days.[5] This indicates that oxidation is a significant degradation pathway under atmospheric conditions. Photolysis (degradation by light) is a much slower process, with an estimated lifetime of about 26 days.[5] The observation of acetone as a photolysis product suggests a potential Norrish Type II intramolecular reaction mechanism.[5] Formaldehyde is also a major product of the gas-phase reaction with OH radicals.[6]

Table 3: Gas-Phase Reaction Kinetics of this compound

| Reactant | Temperature Range (K) | Rate Coefficient (k, cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| Cl atoms | 298–363 | k(T) = [(1.52 ± 0.86) × 10⁻²⁶]T⁵ exp[(2474 ± 450)/T] | [6] |

| OH radicals | 298–363 | k(T) = [(2.09 ± 0.24) × 10⁻¹²] exp[-(409 ± 15)/T] | [6] |

In aqueous solutions, two primary degradation pathways are anticipated based on the chemistry of β-hydroxy ketones: the retro-aldol reaction and dehydration.

Retro-Aldol Reaction: This is the reverse of the aldol condensation used in its synthesis.[7] The reaction is typically base-catalyzed and involves the cleavage of the Cα-Cβ bond, which would decompose this compound back into acetone and formaldehyde.[5] This pathway is expected to be significant under basic (high pH) conditions.

Dehydration: In the presence of acid or base, particularly with heating, β-hydroxy ketones can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated ketone.[8] In the case of this compound, this would yield 3-buten-2-one (methyl vinyl ketone, MVK). MVK is a reactive compound and may be prone to further reactions or polymerization.

Proposed Experimental Protocols for Stability Assessment

Given the lack of comprehensive public data, a forced degradation study is essential to definitively identify degradation products, establish degradation pathways, and develop a validated stability-indicating analytical method.

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that relevant degradation products are formed without generating secondary products from over-stressing the molecule.[9]

Table 4: Proposed Forced Degradation Conditions

| Stress Condition | Proposed Method |

| Acidic Hydrolysis | 1. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 1 M HCl. 2. Store samples at 60°C and room temperature. 3. Analyze at appropriate time points (e.g., 2, 6, 24, 48 hours). 4. Neutralize samples before analysis. |

| Basic Hydrolysis | 1. Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M NaOH and 1 M NaOH. 2. Store samples at room temperature (more aggressive conditions may not be needed due to expected retro-aldol lability). 3. Analyze at early time points (e.g., 0.5, 1, 2, 6 hours). 4. Neutralize samples before analysis. |

| Oxidative Stress | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide. 2. Store samples at room temperature, protected from light. 3. Analyze at appropriate time points (e.g., 2, 6, 24 hours). |

| Thermal Stress | 1. Store solid this compound and a solution (in an inert solvent like acetonitrile) at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. 2. Analyze at various time points (e.g., 1, 3, 7 days). |

| Photostability | 1. Expose solid this compound and a solution (in a photostable solvent like water or acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Maintain a dark control sample. 3. Analyze after exposure. |

A robust, stability-indicating method is required to separate the intact this compound from all potential degradation products and process impurities.

Initial Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector, scan for optimal wavelength (likely low UV, e.g., 210 nm, due to lack of a strong chromophore).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Method Development and Validation Workflow: The workflow involves analyzing samples from the forced degradation study to ensure the method can resolve all degradation peaks from the main peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the main peak is free from co-eluting impurities.

Biological Pathways

Current literature does not indicate significant involvement of this compound in specific biological signaling pathways in human systems. Its primary relevance is as a synthetic building block.[2] However, some microbial pathways for its biotransformation exist, such as the asymmetric reduction to (R)-1,3-butanediol by the yeast Pichia jadinii. This represents a potential metabolic route in microorganisms.

Summary and Recommendations

This compound is susceptible to several degradation pathways, with the most relevant for pharmaceutical applications being the base-catalyzed retro-aldol reaction and acid/base-catalyzed dehydration . Thermal and oxidative degradation are also potential liabilities.

Key Recommendations:

-

Storage: To ensure stability, this compound should be stored in well-sealed containers, protected from heat and light, and under neutral or slightly acidic pH conditions. Exposure to basic conditions should be strictly avoided.

-

Formulation: During drug development, formulation scientists must consider the potential for retro-aldol cleavage and dehydration. Excipient compatibility studies are critical, with particular attention paid to the pH of the formulation.

-

Further Studies: A comprehensive forced degradation study, as outlined in this guide, is strongly recommended to fully characterize the stability profile and to develop a validated, stability-indicating analytical method essential for regulatory submissions.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Khan Academy [khanacademy.org]

- 4. Aldol reactions - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemistry and Reaction Kinetics of 4-Hydroxy-2-Butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-butanone (CAS: 590-90-9), a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of various fine chemicals, including fragrances and pharmaceuticals. A comprehensive understanding of its thermochemical properties and reaction kinetics is paramount for process optimization, safety assessment, and the development of novel synthetic routes. This technical guide provides a detailed overview of the current knowledge on the thermochemistry and reaction kinetics of this compound, with a focus on its synthesis and atmospheric degradation pathways. Quantitative data are presented in structured tables, and detailed experimental protocols for key analytical methods are provided. Furthermore, reaction pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Thermochemistry of this compound

Table 1: Estimated Thermodynamic Properties of this compound

| Property | Symbol | Estimated Value | Method |

| Standard Molar Enthalpy of Formation | ΔHf° | - | Benson Group Additivity |

| Standard Molar Entropy | S° | - | Benson Group Additivity |

| Molar Heat Capacity | Cp | - | Benson Group Additivity |

Note: Specific values from the Benson group additivity method require detailed calculations based on group contributions and are not explicitly stated in the searched literature.

Experimental Protocol for Determining Heat Capacity of Liquid Ketones

While specific data for this compound is unavailable, the following protocol outlines a general method for the experimental determination of the heat capacity of liquid ketones using calorimetry.

Objective: To measure the heat capacity of a liquid ketone at a specific temperature.

Apparatus:

-

Isoperibol calorimeter

-

Heating and cooling probes

-

Thermistor

-

Power supply

-

Data acquisition system

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by measuring the temperature change upon introducing a known amount of electrical energy.

-

Sample Preparation: A known mass of the purified liquid ketone is placed in the calorimeter.

-

Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.

-

Calculation: The heat capacity of the sample is calculated using the following equation: Cp = (Q / ΔT) - Ccal where:

-

Cp is the heat capacity of the sample

-

Q is the heat added

-

ΔT is the change in temperature

-

Ccal is the heat capacity of the calorimeter

-

Reaction Kinetics of this compound

The reaction kinetics of this compound have been studied in the context of its synthesis, primarily through the aldol condensation of acetone and formaldehyde, and its atmospheric degradation via photo-oxidation.

Synthesis of this compound via Aldol Condensation

The synthesis of this compound is most commonly achieved through the base-catalyzed aldol condensation of acetone and formaldehyde. More recently, synthesis in supercritical water has been explored as a catalyst-free alternative.

Reaction: CH₃COCH₃ + HCHO ⇌ HOCH₂CH₂COCH₃

Table 2: Kinetic Data for the Synthesis of this compound

| Reaction Conditions | Rate Law | Activation Energy (Ea) | Rate Constant (k) | Reference |

| Supercritical Water (523.15 K - 563.15 K, 17 MPa) | Complex, involves multiple steps | Formation: 82.5 kJ/mol; Dehydration to MVK: 109.2 kJ/mol | Formation (k₃): 5.49 x 10⁸ mol⁻¹⁵ L¹⁵ min⁻¹ (pre-exponential factor) | [1] |

The synthesis in supercritical water involves a network of reactions including the formation of this compound, its dehydration to methyl vinyl ketone (MVK), and side reactions involving formaldehyde.

Caption: Supercritical synthesis pathway of this compound.

Objective: To synthesize this compound via aldol condensation and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Acetone

-

Formaldehyde solution (e.g., 37 wt. % in H₂O)

-

Base catalyst (e.g., NaOH solution)

-

Quenching agent (e.g., dilute HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Reaction Setup: A solution of the base catalyst is added to a cooled solution of acetone.

-

Addition of Formaldehyde: Formaldehyde solution is added dropwise to the acetone-base mixture while maintaining a low temperature to control the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by a suitable method (e.g., TLC or GC).

-

Quenching: Once the reaction is complete, it is quenched by the addition of a dilute acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by distillation or chromatography.

GC-MS Analysis Protocol:

-

Instrument: Agilent 7890 GC system with a mass spectrometry detector.

-

Column: 30 m × 0.25 mm × 0.25 μm BP-WAX capillary column.

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: 70 °C for 7 min, then ramped to 140 °C at 40 °C/min, held for 20 min, and then ramped to 250 °C at 10 °C/min.[1]

-

Detector Temperature: 250 °C.[1]

-

Split Ratio: 50:1.[1]

Atmospheric Photo-oxidation of this compound

The atmospheric lifetime and fate of this compound are primarily determined by its reaction with hydroxyl (OH) radicals.

Table 3: Kinetic Data for the Gas-Phase Reaction of this compound with OH Radicals

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| 298 | (8.27 ± 1.28) x 10⁻¹² | Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) | |

| 298 - 363 | k(T) = (2.09 ± 0.24) x 10⁻¹² exp[-(409 ± 15)/T] | Relative Rate Technique |

The reaction with OH radicals proceeds via hydrogen abstraction from different sites on the this compound molecule, leading to the formation of various degradation products.

Caption: H-abstraction pathways in the reaction with OH radicals.

Objective: To determine the rate constant for the reaction of this compound with OH radicals using a relative rate technique in a smog chamber.

Apparatus:

-

Smog chamber (e.g., Teflon bag)

-

UV lamps for photolysis

-

Gas handling system for introducing reactants

-

Analytical instrument (e.g., GC-FID or PTR-MS)

Procedure:

-

Chamber Preparation: The smog chamber is filled with purified air.

-

Reactant Introduction: Known concentrations of this compound, a reference compound with a known OH rate constant, and an OH radical precursor (e.g., methyl nitrite) are introduced into the chamber.

-

Photolysis: The UV lamps are turned on to initiate the photolysis of the precursor and generate OH radicals.

-

Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using the analytical instrument.

-

Data Analysis: The rate constant for the reaction of this compound with OH radicals is determined from the relative decay rates of this compound and the reference compound, using the equation: ln([HB]₀/[HB]ₜ) / ln([Ref]₀/[Ref]ₜ) = k_HB / k_Ref where:

-

[HB]₀ and [HB]ₜ are the concentrations of this compound at the beginning and at time t.

-

[Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at the beginning and at time t.

-

k_HB and k_Ref are the rate constants for the reaction of OH with this compound and the reference compound, respectively.

-

Conclusion

This technical guide has summarized the available information on the thermochemistry and reaction kinetics of this compound. While experimental thermochemical data remains a significant knowledge gap, computational estimates provide a foundation for theoretical studies. The kinetics of its synthesis via aldol condensation and its atmospheric photo-oxidation are better understood, with established reaction pathways and kinetic parameters. The provided experimental protocols offer a starting point for researchers aiming to further investigate the properties of this important chemical intermediate. Further experimental work is crucial to validate the computational thermochemical data and to refine the kinetic models for its various reactions.

References

A Comprehensive Technical Guide to 4-Hydroxy-2-Butanone: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4-Hydroxy-2-Butanone, a versatile ketone with applications in various scientific fields. This document details its nomenclature, chemical and physical properties, and key synthetic methodologies, presenting a valuable resource for professionals in research, and drug development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication.

| Identifier Type | Value |

| IUPAC Name | 4-hydroxybutan-2-one |

| CAS Number | 590-90-9[1][2][3] |

| Molecular Formula | C4H8O2[1][2] |

| Synonyms | 2-Hydroxyethyl methyl ketone[4], 3-Ketobutan-1-ol, 3-Oxo-1-butanol[5], 4-Butanol-2-one[6], 4-hydroxy butanone[7], Acetol[8], Methylolacetone[6], Monomethylolacetone[6] |

| Other Identifiers | EC Number: 209-693-6[9], MDL Number: MFCD00059005[2][9], PubChem CID: 111509[5], ChEBI ID: 41268[5], DrugBank ID: DB04094[5] |

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value |

| Molecular Weight | 88.11 g/mol [1][2][9] |

| Boiling Point | 73-76 °C at 12 mmHg[4][10] |

| Density | 1.023 g/mL at 25 °C[4][10] |

| Refractive Index | n20/D 1.430[4] |

| pKa | 14.43 ± 0.10 (Predicted)[6] |

| Water Solubility | Miscible[6][10] |

| Appearance | Colorless to pale yellow liquid[6] |

Experimental Protocols

This section details the primary methodologies for the synthesis of this compound.

Synthesis via Aldol Condensation of Acetone and Formaldehyde

The traditional and most common method for synthesizing this compound is through the aldol condensation of acetone and formaldehyde.[2] This reaction is typically base-catalyzed. A more recent development is a catalyst-free synthesis under supercritical conditions.[7]

Traditional Base-Catalyzed Method:

-

Reactants: Acetone and formaldehyde.

-

Catalyst: Dilute alkali solution (e.g., ~5% NaOH).[11]

-

Reaction Conditions: The reaction is typically carried out with a large excess of acetone (e.g., a 30:1 ratio of acetone to formaldehyde) to minimize the self-polymerization of formaldehyde.[11]

-

Workup and Purification: The product is purified by distillation. However, this method can lead to the formation of by-products like butenone upon redistillation and generates a significant amount of alkaline wastewater.[11]

Catalyst-Free Synthesis in Supercritical Acetone:

-

Reactants: Acetone and formaldehyde.

-

Reaction Conditions: The reaction is performed in supercritical acetone, which acts as both a reagent and a solvent.[7] Optimal conditions have been reported as 270 °C and 21 MPa with a detention time of 4.52 minutes.[7]

-

Advantages: This method achieves a high conversion of formaldehyde (up to 100%) and a good yield of this compound (up to 73.8%) without the need for a catalyst, simplifying product purification and reducing waste.[7]

Synthesis via Oxidation of 1,3-Butanediol

An alternative synthetic route to this compound involves the oxidation of 1,3-butanediol.

-

Reactants: 1,3-Butanediol and an oxidizing agent.

-

Oxidizing Agent: Hydrogen peroxide (25-35% mass concentration) is a common and environmentally friendly choice.[3]

-

Catalyst: Tungstates, such as sodium tungstate, are effective catalysts for this oxidation.[3]

-

Reaction Procedure (based on patent CN106631732A): [3]

-

Charge a reaction vessel with 1,3-butanediol, the catalyst, water, and a water entrainer (e.g., n-hexane).

-

Heat the mixture to 60-75 °C with stirring.

-

Slowly add the hydrogen peroxide solution dropwise while simultaneously removing water by distillation.

-

Monitor the reaction progress (e.g., by gas chromatography) until the concentration of 1,3-butanediol is below 5% of the initial amount.

-

Stop the addition of hydrogen peroxide and continue stirring for 0.5-1.5 hours.

-

Distill off the water entrainer.

-

Reduce the temperature to 60-65 °C and distill the product to obtain this compound.

-

-

Advantages: This method is reported to have high product purity and the only by-product is water, making the post-reaction treatment straightforward and minimizing pollution.[3]

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the purity of this compound and monitoring reaction progress.

-

Column: A common choice is a polar capillary column, such as a wax-type column (e.g., HP-INNOWax).

-

Injector and Detector Temperatures: Typically set around 220-250 °C.

-

Oven Temperature Program: An example program involves holding the temperature at 60-70 °C for a few minutes, then ramping up to a higher temperature (e.g., 220-250 °C) to elute all components.

-

Carrier Gas: Helium or hydrogen are commonly used.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via Aldol Condensation.

Caption: Workflow for the synthesis of this compound via Oxidation of 1,3-Butanediol.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Non-catalytic Synthesis of this compound in Supercritical Conditions | Semantic Scholar [semanticscholar.org]

- 8. Gas-phase synthesis of this compound by dehydrogenation of 1, 3-butanediol (Journal Article) | OSTI.GOV [osti.gov]

- 9. JP6012371B2 - Process for producing this compound or butanol - Google Patents [patents.google.com]

- 10. Comprehensive Two -Dimensional Gas Chromatography Time -of-Flight Mass Spectrometry Analysis of Metabolites in Fermenting and Respiring Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Safety, Handling, and Storage of 4-Hydroxy-2-Butanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for 4-Hydroxy-2-Butanone (CAS No. 590-90-9), a significant intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Section 1: Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of key data for this compound.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Appearance | Colorless to slightly yellowish, clear liquid[2][3] |

| Boiling Point | 182 °C at 1013.25 hPa; 73-76 °C at 12 mmHg[2] |

| Melting/Freezing Point | < -100 °C[2] |

| Flash Point | 75 °C at 1013.25 hPa; 91.4 °F (33 °C) - closed cup[2] |

| Density | 1.023 - 1.024 g/cm³ at 20-25 °C[2] |

| Vapor Pressure | 1 hPa at 27.78 °C; 5 hPa at 52.75 °C[2] |

| Water Solubility | Miscible in any ratio[1][2] |

| log Pow (Octanol/Water) | -1.209 at 25 °C[2] |

| Auto-ignition Temperature | 405 °C at 1016.7 - 1024 hPa[2] |

| Viscosity | Dynamic: 3.574 mPa·s at 20°C; Kinematic: 3.492 mm²/s at 20°C[2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is fundamental to safe handling.

GHS Hazard Classification:

-

Flammable liquids: Category 3

-

Skin irritation: Category 2[2]

-

Serious eye damage: Category 1[2]

-

Skin sensitization: Sub-category 1B[2]

-

Specific target organ toxicity (single exposure): Category 3 (respiratory system)[4]

Hazard Statements:

-

H226: Flammable liquid and vapor

-

H315: Causes skin irritation[2]

-

H317: May cause an allergic skin reaction[2]

-

H318: Causes serious eye damage[2]

-

May cause respiratory irritation[4]

Signal Word: Danger[2]

Section 3: Toxicology and Exposure Data

Exposure to this compound can have toxic effects. The following data summarizes its acute toxicity.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | > 3160 - < 4640 mg/kg bw[2] |

| Dermal LD50 | Rat | > 4000 mg/kg bw[2] |

| LC50 (Fish) | Leuciscus idus | 4640 - 10000 mg/L (96 h)[2] |

| EC50 (Daphnia) | Daphnia magna | > 100 mg/L (48 h)[2] |

| EC90 (Bacteria) | Pseudomonas putida | 10000 mg/L (17 h)[2] |

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE): A risk assessment should be conducted for each specific procedure to determine the necessary level of protection.

Caption: PPE Selection Workflow for this compound.

Specific PPE Recommendations:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] For tasks with a higher splash risk, a face shield should also be worn.[4]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (e.g., nitrile rubber) must be inspected prior to use.[2] A lab coat is mandatory.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2][4]

Section 5: Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and to prevent hazardous reactions.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Store apart from incompatible materials.[2]

Incompatible Materials:

Caption: Storage Compatibility for this compound.

Section 6: Accidental Release and Emergency Procedures

In the event of a spill or exposure, prompt and appropriate action is critical.

Spill Response:

-

Evacuate: Evacuate personnel from the immediate area.[2]

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[2] Use non-sparking tools.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

-

Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]

First-Aid Measures:

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical help.[2]

-

Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if you feel unwell.[4]

-

Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

Specific Hazards:

-

Flammable liquid and vapor.

-

Containers may explode when heated.[4]

-

Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

Protective Actions for Fire-Fighters:

Section 8: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household garbage or allow it to reach sewage systems.[6]

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before handling this compound.

References

The Pivotal Role of 4-Hydroxy-2-Butanone as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-butanone (CAS 590-90-9), a bifunctional molecule featuring both a hydroxyl and a ketone group, serves as a critical and versatile intermediate in organic synthesis. Its unique structural characteristics allow for a wide array of chemical transformations, making it an invaluable building block in the pharmaceutical, fragrance, and fine chemical industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant compounds. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Appearance | Colorless to slightly yellowish, clear liquid | |

| Boiling Point | 182 °C at 1013.25 hPa | |

| 73-76 °C at 12 mmHg | [2] | |

| Melting Point | < -100 °C (Glass transition temperature: -123 °C to -109 °C) | |

| Density | 1.024 g/cm³ at 20 °C | |

| Solubility | Miscible with water, ethanol, and ether | |

| Flash Point | 91.4 °F (33 °C) - closed cup | |

| Refractive Index (n20/D) | 1.4265-1.4325 | |

| Vapor Pressure | 1 hPa at 27.78 °C; 5 hPa at 52.75 °C |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being the aldol condensation of acetone and formaldehyde, and the oxidation of 1,3-butanediol.

Aldol Condensation of Acetone and Formaldehyde

The aldol condensation of acetone and formaldehyde is a primary industrial method for producing this compound.[2] This reaction can be catalyzed by bases or, in some variations, proceeds under supercritical conditions.

-

Apparatus Setup: A 2000 mL three-necked flask is equipped with a thermometer, a reflux condenser with nitrogen protection, and a mechanical stirrer.

-

Reagent Addition: To the flask, add 500 mL of tetraethylene glycol dimethyl ether, 300 g (5 mol) of acetone, 75 g (2.5 mol) of formaldehyde, and 57.5 g of D-proline.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up and Purification: After the reaction is complete, remove the stirrer and condenser. The product can be isolated and purified by distillation.

Oxidation of 1,3-Butanediol

An alternative synthetic route involves the oxidation of 1,3-butanediol. This method can be advantageous as it often results in fewer byproducts.[3]

-

Reaction Setup: In a four-hole bottle, add 400 g of 1,3-butanediol, 1 g of sodium tungstate, 100 g of water, and 200 g of hexamethylene (as a water entrainer).

-

Heating: Heat the mixture to 67 °C.

-

Oxidant Addition: Begin the dropwise addition of 30% hydrogen peroxide while simultaneously distilling off water to drive the reaction. Maintain a consistent rate of addition.

-

Reaction Monitoring: Monitor the reaction progress by chromatographic analysis.

-

Work-up: Once the concentration of 1,3-butanediol is below 5% of the initial amount, stop the addition of hydrogen peroxide and continue stirring for 1 hour.

-

Purification: Control the temperature to distill off the n-hexane. Reduce the temperature to 63 °C and distill the product. The final product can be characterized by mass spectrometry and infrared spectroscopy.

Role as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of a variety of important molecules due to the reactivity of its hydroxyl and carbonyl functional groups.

Synthesis of Raspberry Ketone (4-(p-Hydroxyphenyl)-2-butanone)

Raspberry ketone is a natural phenolic compound responsible for the characteristic aroma of raspberries and is widely used in the fragrance and food industries. It is synthesized via a Friedel-Crafts alkylation of phenol with this compound.[4]

-

Catalyst: Acid-activated Montmorillonite clay.

-

Reaction Conditions: React phenol with this compound in a molar ratio ranging from 3:1 to 1:3.

-

Temperature and Pressure: Maintain the reaction temperature between 100-150 °C and the pressure between 1-15 bar.

-

Reaction Time: The reaction is carried out with constant stirring for a period of 1-24 hours.

-

Product: The resulting product is 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone).

Synthesis of (R)-1,3-Butanediol

Optically active (R)-1,3-butanediol is an important chiral building block in the synthesis of pharmaceuticals. It can be produced from this compound through asymmetric reduction using biocatalysts.[5]

-

Biocatalyst: A newly isolated strain, Candida krusei ZJB-09162, which exhibits high reduction activity and (R)-stereospecificity.

-

Reaction Conditions: The optimal conditions are a pH of 8.5 and a temperature of 35 °C.

-

Cofactor Regeneration: A 2:1 molar ratio of glucose to this compound is used for in-situ cofactor regeneration.

-

Substrate Loading: The bioreduction of this compound at a concentration of 45.0 g/L.

-

Product and Yield: This process yields (R)-1,3-butanediol in 38.7 g/L with an 83.9% conversion.

Precursor to Mevalonic Acid Lactone

This compound can also serve as a starting material in the multi-step synthesis of mevalonic acid lactone, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. This highlights its utility in accessing complex, biologically significant molecules.

Biological Significance of Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have demonstrated notable biological activities. A prominent example is raspberry ketone.

Pharmacological Effects of Raspberry Ketone

Recent studies have investigated the physiological effects of raspberry ketone, particularly in the context of weight management and cardiovascular health.[6]

-

Weight Management: In mouse models, high doses of raspberry ketone have been shown to reduce body weight gain.[6]

-

Cardiovascular Effects: The same studies indicated that raspberry ketone can influence hemodynamic measures, leading to a reduction in systolic and diastolic blood pressure.[6]

-

Neural Activation: Raspberry ketone has been observed to increase neural activation in the nucleus of the solitary tract, a region of the brainstem involved in processing sensory information and regulating autonomic function.[6]

These findings underscore the potential of using this compound as a scaffold to develop novel therapeutic agents.

Conclusion

This compound is a cornerstone chemical intermediate with broad applicability in organic synthesis. Its straightforward synthesis and the dual reactivity of its functional groups make it an ideal starting material for a range of valuable compounds, including fragrances, chiral building blocks, and precursors to biologically active molecules. The demonstrated pharmacological effects of its derivative, raspberry ketone, highlight the potential for leveraging this compound in drug discovery and development programs. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the synthetic potential of this versatile molecule.

References

- 1. Sciencemadness Discussion Board - Synthesis of 3-(p-Hydroxyphenyl)-2-Butanone "raspberry ketone" - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. CN106631732A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 5. Asymmetric synthesis of (R)-1,3-butanediol from this compound by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-2-Butanone via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxy-2-butanone, a valuable intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through the aldol condensation of acetone and formaldehyde. This guide explores various synthetic methodologies, including traditional base-catalyzed reactions, modern organocatalysis, and innovative supercritical water synthesis. A comprehensive comparison of these methods is presented in a tabular format for easy reference. A detailed, step-by-step protocol for a high-yield, D-proline catalyzed synthesis is provided, along with diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals and flavor compounds.[1][2] Its production via the aldol condensation of acetone and formaldehyde is a well-established yet continually optimized process.[2] Traditional synthesis methods often rely on dilute alkali catalysis, which can lead to low purity and the formation of undesirable byproducts such as butenone.[3] More recent advancements include the use of organocatalysts like D-proline, which offer significantly higher yields and purity, and supercritical water synthesis, a green chemistry approach that can be autocatalytic.[4][5] The choice of synthetic route depends on factors such as desired yield, purity, scalability, and environmental considerations.

Comparison of Synthesis Methodologies

The selection of a suitable synthetic method for this compound is critical and depends on the specific requirements of the research or development project. The following table summarizes the key quantitative parameters of different approaches to facilitate this decision-making process.

| Parameter | Traditional Base-Catalyzed | D-Proline Catalyzed | Supercritical Water |

| Catalyst | Dilute alkali (e.g., ~5% NaOH) | D-Proline | Autocatalytic (formic acid in-situ) or none |

| Reagent Ratio (Formaldehyde:Acetone) | 1:30 | 1:2 | Varies |

| Solvent | Water | Tetraethylene glycol dimethyl ether | Water (supercritical) |

| Temperature | 51-53°C | 20°C (Room Temperature) | 230-280°C |

| Pressure | Atmospheric | Atmospheric | 10-21 MPa |

| Reaction Time | Not specified | 24 hours | 4.52 minutes (detention time) |

| Reported Yield | ~70% (distillation) | 92.3% | Up to 73.8% |

| Product Purity | ~75% (after distillation) | High (implied by high yield) | High |

| Key Byproducts | Butenone, formaldehyde self-polymers | Minimal | Dehydration products |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the high-yield synthesis of this compound using D-proline as a catalyst.[4] This method is recommended for its high efficiency and milder reaction conditions compared to traditional methods.

D-Proline Catalyzed Synthesis of this compound

Materials:

-

Acetone (reagent grade)

-

Formaldehyde (37 wt. % solution in water)

-

D-Proline

-

Tetraethylene glycol dimethyl ether (TEGDME)

-

Three-necked round-bottom flask (2000 mL)

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Nitrogen inlet

Procedure:

-

Reaction Setup: Assemble a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet at the top, and a thermometer.

-

Charging Reagents: To the flask, add 500 mL of tetraethylene glycol dimethyl ether, 300 g of acetone (5 mol), 75 g of formaldehyde (2.5 mol from a 37 wt. % solution), and 57.5 g of D-proline.

-

Reaction Execution: Start the mechanical stirrer and allow the reaction mixture to stir at room temperature (20°C) for 24 hours under a nitrogen atmosphere.

-

Work-up: After 24 hours, stop the stirrer and remove the condenser and thermometer. The crude product is obtained after the removal of the catalyst and solvent, typically through filtration and subsequent distillation.

-

Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Signaling Pathway: Aldol Condensation Mechanism

The following diagram illustrates the fundamental steps of the base-catalyzed aldol condensation between acetone and formaldehyde.

Caption: Base-catalyzed aldol condensation of acetone and formaldehyde.

Experimental Workflow: D-Proline Catalyzed Synthesis

This diagram outlines the sequential steps for the laboratory synthesis of this compound using D-proline as a catalyst.

Caption: Workflow for D-proline catalyzed synthesis of this compound.

References

Application Notes and Protocols for the Gas-Phase Synthesis of 4-Hydroxy-2-Butanone

Introduction

4-Hydroxy-2-butanone is a valuable bifunctional molecule with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. This document provides detailed application notes and experimental protocols for the gas-phase synthesis of this compound via the catalytic dehydrogenation of 1,3-butanediol. The primary reaction involves the selective dehydrogenation of the secondary alcohol group of 1,3-butanediol over a heterogeneous copper-based catalyst. This method offers a potentially efficient and selective route to the target molecule. These protocols are intended for researchers, scientists, and drug development professionals.

Reaction Principle